Hydroxyphenylazouracil

Description

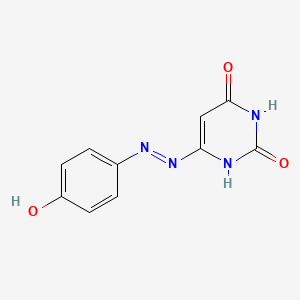

Structure

2D Structure

3D Structure

Properties

CAS No. |

29050-86-0 |

|---|---|

Molecular Formula |

C10H8N4O3 |

Molecular Weight |

232.2 g/mol |

IUPAC Name |

6-[(4-hydroxyphenyl)diazenyl]-1H-pyrimidine-2,4-dione |

InChI |

InChI=1S/C10H8N4O3/c15-7-3-1-6(2-4-7)13-14-8-5-9(16)12-10(17)11-8/h1-5,15H,(H2,11,12,16,17) |

InChI Key |

WFCXSZSLXQJFDD-UHFFFAOYSA-N |

SMILES |

C1=CC(=CC=C1N=NC2=CC(=O)NC(=O)N2)O |

Canonical SMILES |

C1=CC(=CC=C1N=NC2=CC(=O)NC(=O)N2)O |

Other CAS No. |

29050-86-0 |

Synonyms |

6-(4-Hydroxyphenylazo)uracil Hydroxyphenylazouracil |

Origin of Product |

United States |

Synthetic Methodologies and Derivatization Strategies

Established Synthetic Pathways for Hydroxyphenylazouracil

The synthesis of 6-(p-hydroxyphenylazo)uracil (HPUra) can be achieved through two primary and well-established routes. These methods provide reliable access to the core scaffold, which is essential for further chemical modifications and biological testing.

The first common pathway involves the diazotization of p-aminophenol followed by an azo coupling reaction with uracil (B121893). The diazotization is typically carried out by treating p-aminophenol with sodium nitrite (B80452) in an acidic medium, such as hydrochloric or sulfuric acid, at low temperatures (0-5 °C) to form the unstable diazonium salt. scialert.net This diazonium salt is then immediately coupled with uracil in an alkaline solution to yield this compound. The excess nitrous acid from the diazotization step is often quenched by the addition of urea (B33335) or sulfamic acid. scialert.netresearchgate.net

A second established synthetic route involves the condensation of 6-hydrazinouracil with p-benzoquinone. datapdf.com In this method, 6-hydrazinouracil is reacted with p-benzoquinone in an appropriate solvent, such as ethanol (B145695) with hydrochloric acid, to form the corresponding azophenol intermediate. datapdf.com This is then followed by a reduction step, often using aqueous sodium dithionite, to yield the target 6-(p-hydroxyphenylazo)uracil. datapdf.com This pathway is particularly useful for creating derivatives with substituents on the phenyl ring by using substituted p-benzoquinones.

Approaches for the Generation of this compound Analogs

The generation of this compound analogs is crucial for probing the structural requirements for biological activity and for developing compounds with improved properties. Strategies primarily focus on the synthesis of substituted arylazopyrimidine derivatives and the development of nucleoside and nucleotide mimics.

Synthesis of Substituted Arylazopyrimidine Derivatives

A general and versatile approach to synthesize a wide array of substituted arylazopyrimidine derivatives involves the diazotization of a substituted aniline (B41778) followed by coupling with a pyrimidine (B1678525) moiety. This method allows for the introduction of various functional groups onto the aryl ring, which can significantly influence the compound's biological activity. datapdf.comscirp.org

The process begins with the diazotization of the selected substituted aniline using sodium nitrite in an acidic environment at low temperatures. ijirset.com The resulting diazonium salt is then coupled with a pyrimidine derivative, such as uracil or 2-thiouracil, in a suitable solvent and under controlled pH conditions, typically alkaline, to afford the desired substituted arylazopyrimidine. datapdf.com The choice of the starting aniline and pyrimidine allows for extensive diversification of the final product. For instance, various anilines with different substituents (e.g., alkyl, halogen, nitro groups) can be used to generate a library of analogs. datapdf.com

Table 1: Examples of Synthesized Substituted Arylazopyrimidine Derivatives

| Starting Aniline | Pyrimidine | Substituent on Phenyl Ring | Yield (%) | Reference |

|---|---|---|---|---|

| Aniline | Uracil | H | - | datapdf.com |

| p-Toluidine | Uracil | p-Me | - | datapdf.com |

| p-Fluoroaniline | Uracil | p-F | - | datapdf.com |

| p-Chloroaniline | Uracil | p-Cl | - | datapdf.com |

| 4-Nitroaniline | 2,4-Dihydroxybenzophenone | p-NO2 | 100 | ijirset.com |

| 2-Aminophenol | 2,4-Dihydroxybenzophenone | o-OH | - | ijirset.com |

Development of Nucleoside and Nucleotide Mimics

The development of nucleoside and nucleotide mimics of this compound represents a sophisticated strategy to enhance cellular uptake and intracellular activity. Nucleoside analogues, which consist of a nucleobase analog attached to a sugar moiety, and nucleotide analogues, which are phosphorylated nucleosides, can act as prodrugs that are metabolized within the cell to their active forms. nih.govnih.gov

A general approach to synthesizing nucleoside analogs involves the coupling of a silylated pyrimidine derivative with a protected sugar, often a ribose or deoxyribose derivative. For this compound, this would entail first synthesizing the core molecule and then glycosylating it. A more direct route could involve synthesizing an azo-linker which is then attached to a pre-formed nucleoside. For example, a cleavable azo linker has been synthesized and reacted with 5-iodo-2'-deoxyuridine, which was then triphosphorylated to create a nucleotide analog. rsc.org This demonstrates the feasibility of incorporating an azo-functionalized moiety into a nucleoside structure.

The synthesis of nucleotide mimics can be achieved by the phosphorylation of the corresponding nucleoside analog. This is a standard procedure in medicinal chemistry, often employing phosphorylating agents like phosphorus oxychloride. The development of dGTP analogs of the HPUra type has been reported, indicating that base, nucleoside, and nucleotide derivatives of related structures have been successfully synthesized. asm.org These strategies aim to mimic natural nucleotides to better interact with target enzymes like DNA polymerase. asm.org

Optimization of Synthetic Yields and Purity for Research Applications

Optimizing the synthetic yield and ensuring high purity of this compound and its analogs are critical for obtaining reliable data in biological assays. Several strategies can be employed throughout the synthetic and purification process to achieve these goals.

The choice of reaction conditions plays a pivotal role in maximizing yields. For the diazotization-coupling reaction, careful control of temperature, pH, and stoichiometry of reactants is essential. The use of process intensification techniques, such as flow chemistry, can offer advantages over traditional batch synthesis by providing better control over reaction parameters, leading to higher yields and purity. ucl.ac.uk For instance, a flow-based cross-coupling protocol has been successfully used for the rapid synthesis of C5-pyrimidine substituted nucleosides in high yields. ucl.ac.uk Furthermore, the selection of appropriate catalysts and solvents can significantly impact the reaction efficiency.

Purification of the final compounds is a critical step to remove unreacted starting materials, by-products, and other impurities. Common purification techniques for arylazopyrimidines include:

Recrystallization: This is a widely used method for purifying solid compounds. The crude product is dissolved in a suitable hot solvent and allowed to cool slowly, leading to the formation of pure crystals. The choice of solvent is crucial for effective purification. For example, recrystallization from a DMF/water mixture has been reported for purifying arylazopyrimidines. scirp.org

Chromatography: Column chromatography is a powerful technique for separating complex mixtures. Different types of chromatography, such as silica (B1680970) gel chromatography, can be employed based on the polarity of the target compound and impurities. ijsrst.com For larger biomolecules like mRNA, specialized chromatographic techniques using monolithic columns have been shown to provide high recovery and purity. mdpi.com While not directly applicable to small molecules like HPUra, the principles of selecting the right stationary and mobile phases are universal. High-performance liquid chromatography (HPLC) is often used for final purification and to assess the purity of the compound.

The optimization of purification processes can involve screening different solvent systems for recrystallization or different mobile phases for chromatography to achieve the best separation. nih.gov Ensuring the high purity of this compound and its analogs is paramount for their use in research applications, as impurities can lead to misleading biological data.

Molecular Mechanism of Action at the Enzymatic Level

Identification of Bacterial DNA Polymerase III (PolC) as a Primary Molecular Target

Hydroxyphenylazouracil (HPUra) is a selective inhibitor of DNA replication in Gram-positive bacteria. nih.govnih.gov Extensive research has identified the replication-specific DNA polymerase III (Pol III), specifically the PolC subunit, as its primary molecular target. umich.eduuniprot.orgebi.ac.ukresearchgate.net The PolC enzyme is essential for chromosomal DNA replication in these bacteria, and its inhibition leads to a rapid halt in DNA synthesis and subsequent cell death. wikipedia.org

The specificity of HPUra for the bacterial PolC enzyme was confirmed through studies involving bacteriophage replication in Bacillus subtilis. The replication of phages SPP-1 and phi 105, which relies on the host's DNA polymerase III, was shown to be sensitive to HPUra. umich.edu Furthermore, experiments using a B. subtilis host with a mutation in the polC gene (azp-12) that confers resistance to HPUra, resulted in HPUra-resistant phage development, directly implicating the host PolC as the target. umich.edu This high selectivity for the bacterial enzyme is a key feature, as PolC has little homology with mammalian DNA polymerases. uniprot.org

It is important to note that HPUra itself is not the active inhibitor. uniprot.org It must first be reduced within the bacterial cell, converting its azo group to a hydrazino form, to become an active inhibitor of DNA polymerase III. uniprot.org

Detailed Analysis of Ternary Complex Formation with DNA Polymerase III and DNA

The inhibitory action of the reduced form of HPUra occurs through the formation of a stable, catalytically inactive ternary complex consisting of the inhibitor, the DNA polymerase III enzyme, and the DNA template-primer. nih.govbiorxiv.org This complex effectively sequesters the enzyme, preventing it from carrying out its DNA synthesis function. wikipedia.orgnih.govnih.gov The inhibitor acts as a bridge, binding to both the enzyme and the DNA template. nih.gov

Structural Requirements for DNA Substrates in Complex Formation

The formation of the inhibitory ternary complex is highly dependent on the DNA template sequence. Specifically, the inhibitor mimics a guanine (B1146940) base and forms hydrogen bonds with a cytosine residue in the DNA template. wikipedia.orgnih.govneb.com The inhibitor's base-pairing domain, which includes the uracil (B121893) ring's 1-NH, 2-keto, and 6-NH groups, specifically interacts with an unpaired template cytosine residue at the primer terminus. wikipedia.orgnih.gov Simultaneously, the aryl group of the inhibitor binds to a unique receptor site on the enzyme. wikipedia.orgnih.gov This dual interaction is crucial for sequestering the enzyme with high affinity into the nonproductive complex. wikipedia.orgnih.gov

Influence of Deoxyribonucleoside Triphosphates on Complex Stability and Inhibition

The inhibitory mechanism of HPUra and its analogs is competitive with the natural substrate, deoxyguanosine triphosphate (dGTP). biorxiv.org The inhibitor effectively mimics the guanine component of dGTP, allowing it to occupy the dNTP binding site. biorxiv.orgnih.gov Consequently, the inhibitory action of these compounds is specifically and competitively antagonized by dGTP. nih.gov The formation of the stable ternary complex prevents the binding and incorporation of the correct nucleotide, thereby halting DNA strand elongation. nih.gov

Modulation of DNA Polymerase III Associated Exonuclease Activity

Bacterial DNA polymerase III is a complex enzyme that, in addition to its primary 5'-3' polymerase activity, possesses a 3'-5' exonuclease activity. This exonuclease function serves as a proofreading mechanism, removing incorrectly incorporated nucleotides to ensure the fidelity of DNA replication. The polymerase and exonuclease active sites are located in different subunits but act in a coordinated manner within the holoenzyme complex.

Structure Activity Relationship Sar Studies of Hydroxyphenylazouracil and Its Analogs

Elucidation of Key Pharmacophoric Elements for DNA Polymerase III Inhibition

The inhibitory activity of hydroxyphenylazouracil and its analogs against DNA polymerase III is dictated by a well-defined pharmacophore, which consists of several key elements working in concert to ensure effective binding to the enzyme. The fundamental components of this pharmacophore include the uracil (B121893) moiety, the phenyl ring, and the critical linker connecting them.

The uracil ring, or a related pyrimidine (B1678525), is an essential component, serving as the structural backbone of the inhibitor. It is believed to mimic the purine (B94841) ring of the natural substrate, dGTP. mdpi.com The ability of the uracil portion to form specific hydrogen bonds is a crucial aspect of its inhibitory mechanism.

The phenyl ring provides a major site for the interaction between the inhibitor and the enzyme. researchgate.net This interaction is primarily hydrophobic. The enzyme's binding site for this phenyl ring is thought to be a planar or near-planar hydrophobic pocket of finite size. researchgate.net

Connecting the uracil and phenyl moieties is a linker that, in its active form, is a hydrazino group (-NH-NH-). This hydrazino bridge, in conjunction with the uracil ring, is proposed to form specific hydrogen bonds with cytosine residues in the DNA template. researchgate.net The flexibility of this linker is critical for allowing the uracil and phenyl rings to adopt the optimal conformation for binding to the enzyme-DNA complex.

Therefore, the essential pharmacophoric elements for DNA polymerase III inhibition by this class of compounds can be summarized as:

A uracil or analogous pyrimidine ring for mimicking the natural substrate.

A hydrophobic phenyl ring for crucial enzyme interaction.

A flexible hydrazino linker to facilitate proper orientation and hydrogen bonding with the DNA template.

Impact of Azo Linkage Configuration on Inhibitory Potency and Selectivity

The nature of the linkage between the phenyl and uracil rings is a critical determinant of the biological activity of this compound derivatives. In its synthesized form, HPUra contains an azo linkage (-N=N-). However, research has unequivocally demonstrated that HPUra in its azo form is not the active inhibitor of DNA polymerase III. nih.gov

For the compound to exert its inhibitory effect, the azo group must be reduced to the corresponding hydrazino form (-NH-NH-). nih.gov This reduction is thought to occur within the bacterial cell. The hydrazino linkage provides greater conformational flexibility compared to the rigid azo bond. This flexibility is crucial for the molecule to adopt a non-planar conformation, which is believed to be the active conformation for binding to the DNA polymerase III-template complex.

Role of Substituents on the Phenyl Ring and Uracil Moiety in Biological Activity

The biological activity of this compound analogs can be significantly modulated by introducing various substituents on both the phenyl ring and the uracil moiety. These modifications have been systematically explored to optimize inhibitory potency and selectivity.

Substituents on the Phenyl Ring:

Studies on analogs, particularly the closely related anilinouracils, have revealed clear trends regarding substitutions on the phenyl ring. The nature and position of these substituents have a profound impact on the interaction with the hydrophobic binding pocket of the enzyme.

Small Alkyl Groups and Halogens: The introduction of small alkyl groups (e.g., methyl, ethyl) or halogen atoms (e.g., F, Cl, Br) at the meta and para positions of the phenyl ring generally enhances inhibitory potency. nih.gov These groups are thought to improve the hydrophobic interactions with the enzyme.

Polar Substituents: Conversely, the presence of polar substituents on the phenyl ring leads to a considerable decrease in activity. researchgate.net This suggests that the binding site is predominantly non-polar.

Steric Effects: The size of the substituents is also critical. An increasing number of substituents or the presence of bulky groups can lead to a decrease in inhibitory activity, indicating a steric hindrance effect within the enzyme's binding site. researchgate.net

Substituents on the Uracil Moiety:

Modifications to the uracil ring have also been investigated to improve the pharmacological properties of these inhibitors.

N-3 Position: Substitution at the N-3 position of the uracil ring has proven to be a particularly effective strategy for enhancing both antibacterial and anti-polymerase activities. researchgate.net The introduction of ethyl, allyl, hydroxyalkyl, and methoxyalkyl groups at this position has led to compounds with increased potency. researchgate.net These substitutions can also improve the solubility of the compounds. nih.gov

5-Position: In contrast, substitution at the 5-position of the uracil ring has generally not resulted in any significant improvement in inhibitory activity. nih.gov

The following table summarizes the inhibitory activities of selected N-3 substituted anilinouracil analogs, which are structurally related to this compound and provide valuable SAR insights.

| Compound | N-3 Substituent | Phenyl Ring Substituents | IC50 (µM) vs. B. subtilis DNA Pol III | MIC (µg/mL) vs. B. subtilis |

| HB-EMAU | Hydroxybutyl | 3-ethyl-4-methyl | 0.063 | <1.25 |

| PB-EMAU | Piperidinylbutyl | 3-ethyl-4-methyl | 0.028 | 10 |

Data sourced from a 2019 review on DNA polymerase IIIC inhibitors. nih.gov

Comparative Analysis of SAR Trends Across Different Bacterial Species

This compound and its analogs are known for their selective activity against Gram-positive bacteria. psu.edu SAR studies have been conducted across various Gram-positive species, including Bacillus subtilis, Staphylococcus aureus, and Enterococcus faecalis, revealing both common trends and subtle differences in inhibitor sensitivity.

Generally, the core pharmacophoric requirements for DNA polymerase III inhibition are conserved across these species. The necessity of the reduced hydrazino form and the importance of hydrophobic substituents on the phenyl ring are consistent observations.

The following table presents a comparative view of the inhibitory activity of selected anilinouracil derivatives against DNA polymerase III from different Gram-positive bacteria.

| Compound | N-3 Substituent | Ki (µM) vs. B. subtilis Pol III | Ki (µM) vs. S. aureus Pol III | Ki (µM) vs. E. faecalis Pol III |

| Methoxyethyl-EMAU | Methoxyethyl | 0.4 | 2.8 | 0.7 |

| Hydroxyethyl-EMAU | Hydroxyethyl | 0.5 | 1.8 | 0.4 |

| Methoxypropyl-EMAU | Methoxypropyl | 0.5 | 1.5 | 0.5 |

| Hydroxypropyl-EMAU | Hydroxypropyl | 0.4 | 1.2 | 0.4 |

Data adapted from a 1999 study on anilinouracil-based inhibitors. researchgate.net

These comparative analyses are crucial for understanding the spectrum of activity of these inhibitors and for guiding the design of new analogs with broad efficacy against a range of pathogenic Gram-positive bacteria.

Biochemical and Cellular Impact of Hydroxyphenylazouracil

Selective Inhibition of Replicative DNA Synthesis in Gram-Positive Bacteria

Hydroxyphenylazouracil (HPUra) is a notable azopyrimidine compound that demonstrates a highly selective and reversible inhibitory effect on the replication of bacterial DNA, particularly in Gram-positive bacteria such as Bacillus subtilis and Staphylococcus aureus. pnas.orgnih.goviucr.org This selectivity is a key feature of its biochemical impact, as it shows little to no effect on the synthesis of other macromolecules within the bacterial cell, nor does it affect mammalian cells. pnas.orgresearchgate.net The primary target of HPUra is the replication-specific DNA polymerase III (PolC), an enzyme essential for chromosomal DNA replication in low G+C Gram-positive bacteria. researchgate.nettandfonline.comnih.govoup.com

The mechanism of inhibition involves the compound acting as an analogue of the purine (B94841) deoxynucleoside triphosphate, dGTP. nih.govnih.gov HPUra mimics the guanine (B1146940) base, allowing it to form hydrogen bonds with cytosine residues on the DNA template strand. nih.gov Simultaneously, the hydroxyphenyl group of HPUra interacts with a specific site on the DNA polymerase III enzyme. nih.gov This dual interaction effectively sequesters the polymerase into a non-productive ternary complex with the DNA template-primer, thereby halting the elongation of the DNA strand. nih.govnih.gov

The inhibition is immediate, complete, and reversible. pnas.orgnih.gov Upon removal of HPUra, DNA synthesis can resume, and in the case of bacteriophage-infected cells, the production of mature phage particles can be restored. nih.gov This reversibility underscores the specific nature of the interaction with the polymerase-DNA complex.

The selectivity of HPUra is further highlighted by its differential effects on various bacteriophages. While it inhibits the replication of certain phages that rely on the host's DNA polymerase III, such as SPP-1 and phi 105 in B. subtilis and P11-M15 in S. aureus, other phages that can induce their own DNA polymerase are resistant to its effects. nih.govnih.govnih.gov For instance, the replication of phage PBS2, which contains uracil (B121893) in its DNA, is not prevented by HPUra, suggesting it encodes its own resistant polymerase. nih.gov

Effects on Global Transcriptional Responses to DNA Replication Perturbations

The direct inhibition of DNA polymerase by this compound (HPUra) in Bacillus subtilis triggers a significant global transcriptional response as the cell attempts to cope with the induced replication stress. nih.govasm.org This response involves the differential expression of a large number of genes, with studies showing that the abundance of approximately 17% of all B. subtilis mRNAs is significantly altered following HPUra treatment. asm.org

A major regulator of this transcriptional response is the RecA protein. nih.govasm.org DNA replication arrest caused by HPUra leads to the formation of single-stranded DNA (ssDNA) regions, which activates RecA. oup.com Activated RecA, in turn, mediates the inactivation of the LexA repressor, leading to the induction of the SOS response, a global network of genes involved in DNA repair and damage tolerance. nih.govasm.org It is estimated that LexA directly represses the expression of at least 63 genes organized in 26 operons. nih.gov

Interestingly, the transcriptional response to HPUra is only partially overlapping with the responses to other DNA damaging agents like mitomycin C (MMC) and UV irradiation, indicating that different types of DNA damage elicit distinct cellular responses. nih.govasm.org

Beyond the classical SOS response, HPUra treatment also leads to the induction of mobile genetic elements, including the integrative and conjugative element ICEBs1 and resident prophages like PBSX and SPbeta. nih.govasm.org The induction of these elements is also dependent on RecA and appears to require the inactivation of LexA. nih.gov

Furthermore, the perturbation of DNA replication by HPUra influences the activity of DnaA, the replication initiation protein which also functions as a transcription factor. asm.orgpnas.org In response to replication stress induced by HPUra, DnaA binding to at least 17 loci on the chromosome is altered, leading to changes in the transcription of more than 50 genes. asm.org This DnaA-mediated transcriptional response appears to be independent of the RecA-mediated SOS response and serves to inhibit cell division and maintain cell viability during periods of replication stress. pnas.org

| Gene Category | Number of Genes Affected | Direction of Change | Key Regulators |

|---|---|---|---|

| Total Genes | 668 | 357 up, 311 down | RecA, LexA, DnaA |

| LexA Regulon | ~63 | Induced | LexA, RecA |

| Mobile Genetic Elements (ICEBs1, PBSX, SPβ) | 193 | Induced | RecA, LexA |

| DnaA Regulon | >50 | Altered | DnaA |

Influence on Bacterial Cell Cycle Progression and Regulatory Pathways

The inhibition of DNA replication by this compound (HPUra) has profound effects on the bacterial cell cycle and its associated regulatory pathways. By directly targeting the PolC subunit of DNA polymerase III, HPUra effectively halts the progression of replication forks, leading to a state of replicative stress. oup.comfrontiersin.org This arrest of DNA synthesis serves as a critical signal that triggers various cellular checkpoints to coordinate cell division with the status of the chromosome. oup.comnih.gov

The cell's response to HPUra-induced replication stress also involves the spatial reorganization of key proteins. For instance, the RarA protein, which acts as an accessory protein to RecA, is confined to the collapsed replication forks upon HPUra treatment. frontiersin.org This localization suggests a direct role for RarA in processing stalled forks. Similarly, enzymes with RNase activity, such as RNase HII and RNase HIII, which are involved in removing RNA primers during DNA replication, are also recruited to the replication forks when PolC is inhibited by HPUra. biorxiv.org

Furthermore, studies have shown that the completion of the entire chromosome replication cycle is not an absolute prerequisite for the formation of a division septum. nih.gov Even when DNA replication is halted by HPUra at approximately 60% completion, a central division septum can still form, partitioning the partially replicated DNA. nih.gov This indicates that while there are strong checkpoints linking DNA replication to cell division, they can be bypassed under certain conditions of replication stress.

Analysis of Bacterial Resistance Mechanisms to this compound and Related Inhibitors

Bacterial resistance to this compound (HPUra) and its analogues primarily arises from specific genetic mutations and subsequent cellular adaptations that allow the bacteria to overcome the inhibitory effects of the compound.

Identification of Mutations Conferring Resistance in DNA Polymerase III

The most direct mechanism of resistance to HPUra involves mutations within the polC gene, which encodes the catalytic subunit of DNA polymerase III, the direct target of the inhibitor. nih.govoup.com These mutations result in an altered DNA polymerase III enzyme that has a reduced affinity for HPUra, rendering it resistant to the drug's inhibitory action. oup.com

A well-characterized example of such a resistance mutation is the azp-12 allele in Bacillus subtilis. nih.govoup.com Strains carrying the azp-12 mutation produce a form of DNA polymerase III that is insensitive to HPUra. oup.com Consequently, both host DNA replication and the replication of bacteriophages that rely on the host's polymerase, such as SPP-1, can proceed even in the presence of HPUra concentrations that would normally be inhibitory. nih.gov

The development of HPUra-resistant mutants has been a valuable tool in confirming the target of the drug and in studying the function of DNA polymerase III. For instance, the temperature-sensitive nature of phage development in a host with the mut-1(ts) mutation in the polC gene further solidifies the requirement of the host's PolC for phage replication. nih.gov

Cellular Adaptations to Replication Stress Induced by this compound

In addition to target-site mutations, bacteria have evolved broader cellular responses to cope with the replication stress induced by inhibitors like HPUra. nih.govmdpi.com These adaptations are part of a general response to DNA damage and replication fork stalling and are not specific to HPUra but are activated by its presence.

When HPUra inhibits DNA polymerase III, it can lead to the uncoupling of the replicative helicase from the polymerase, resulting in the accumulation of single-stranded DNA (ssDNA). oup.com This ssDNA serves as a signal for the activation of the SOS response, a global regulatory network controlled by the RecA and LexA proteins. nih.govasm.org The induction of the SOS response leads to the upregulation of a suite of genes involved in DNA repair, recombination, and damage tolerance, which can help the cell to survive the replication block. nih.govasm.org

Cells also employ mechanisms to process and restart stalled replication forks. Proteins like RecA and its accessory protein RarA are recruited to the site of the stalled fork to facilitate repair and the eventual resumption of DNA synthesis. frontiersin.org This involves complex processes that may include homologous recombination to repair any double-strand breaks that might occur as a result of fork collapse. nih.gov

Furthermore, the cell cycle itself is modulated in response to replication stress. Checkpoints are activated to delay cell division until the DNA damage is repaired, preventing the segregation of incomplete or damaged chromosomes. oup.com This coordinated response, involving DNA repair pathways, recombination proteins, and cell cycle regulators, represents a multi-faceted cellular adaptation to the stress imposed by HPUra and other DNA replication inhibitors.

| Mechanism Type | Specific Mechanism | Key Genes/Proteins Involved | Outcome |

|---|---|---|---|

| Target Modification | Point mutations in polC gene | DNA Polymerase III (PolC) | Reduced binding affinity of HPUra to the enzyme, leading to drug insensitivity. |

| azp-12 allele in B. subtilis | Mutant DNA Polymerase III | HPUra-resistant DNA replication. | |

| Cellular Adaptation | Activation of the SOS response | RecA, LexA | Upregulation of DNA repair and damage tolerance genes. |

| Replication fork processing and restart | RecA, RarA | Repair of stalled or collapsed replication forks. | |

| Cell cycle checkpoint activation | Spo0A, Spo0F, KinA | Delay of cell division to allow for DNA repair. |

Computational and Theoretical Investigations of Hydroxyphenylazouracil

Molecular Docking Studies of Hydroxyphenylazouracil-DNA Polymerase III Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the study of HPUra, docking simulations are employed to investigate its binding mode within the active site of DNA polymerase III, the primary enzyme involved in bacterial DNA replication nih.govnih.gov. These studies are crucial for understanding the specific interactions that govern the inhibitory activity of HPUra.

The mechanism of inhibition by HPUra is believed to involve its mimicry of the natural substrate, deoxyguanosine triphosphate (dGTP) nih.gov. Molecular docking simulations can validate this hypothesis by comparing the binding poses of HPUra and dGTP within the polymerase active site. Key interactions typically observed in such simulations include hydrogen bonds, hydrophobic interactions, and electrostatic interactions with critical amino acid residues. For instance, the hydroxyphenyl moiety of HPUra can form hydrogen bonds with amino acid residues that normally interact with the guanine (B1146940) base of dGTP, while the uracil (B121893) ring can establish interactions within the binding pocket.

A hypothetical representation of the interaction energies and key residues involved in the binding of this compound to the DNA Polymerase III active site, as might be determined from molecular docking studies, is presented below.

| Interacting Residue | Interaction Type | Estimated Distance (Å) |

| Asp142 | Hydrogen Bond | 2.8 |

| Lys189 | Electrostatic | 3.5 |

| Tyr211 | Pi-Pi Stacking | 4.2 |

| Val146 | Hydrophobic | 3.9 |

| Arg98 | Hydrogen Bond | 3.1 |

This table presents hypothetical data for illustrative purposes based on typical molecular docking results.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Inhibitory Activity Prediction

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. These models are instrumental in predicting the inhibitory potency of novel HPUra derivatives and in identifying the key molecular features that contribute to their activity.

The development of a QSAR model begins with the calculation of a wide range of molecular descriptors for a series of HPUra analogs with known inhibitory activities against DNA polymerase III. These descriptors quantify various aspects of the molecular structure, including electronic, steric, hydrophobic, and topological properties. Statistical methods, such as multiple linear regression (MLR) or more advanced machine learning algorithms, are then used to build a mathematical equation that correlates a subset of these descriptors with the observed biological activity.

A hypothetical QSAR model for HPUra derivatives might take the following form:

pIC₅₀ = β₀ + β₁(logP) + β₂(TPSA) + β₃(LUMO) + ...

Where pIC₅₀ is the negative logarithm of the half-maximal inhibitory concentration, logP represents the lipophilicity, TPSA is the topological polar surface area, and LUMO is the energy of the lowest unoccupied molecular orbital. The coefficients (β) indicate the relative importance of each descriptor.

The predictive power of a QSAR model must be rigorously validated before it can be used for the design of new compounds. This is typically achieved by dividing the initial dataset into a training set, used to build the model, and a test set, used to evaluate its predictive performance. Key statistical parameters used for validation include the correlation coefficient (R²), the cross-validated correlation coefficient (Q²), and the root mean square error (RMSE). A robust and predictive QSAR model will show high values for R² and Q² and a low RMSE for both the training and test sets.

Below is an example of statistical parameters that would be used to validate a QSAR model for a series of this compound derivatives.

| Parameter | Training Set | Test Set |

| Number of Compounds | 30 | 10 |

| R² | 0.85 | 0.81 |

| Q² (Leave-one-out) | 0.76 | N/A |

| RMSE | 0.25 | 0.31 |

This table contains representative data to illustrate the validation of a QSAR model.

Molecular Dynamics Simulations to Elucidate Binding Kinetics and Conformational Changes

While molecular docking provides a static picture of the ligand-protein interaction, molecular dynamics (MD) simulations offer a dynamic view, allowing for the exploration of the conformational changes and binding kinetics of HPUra within the DNA polymerase III active site. MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing a trajectory of their positions and velocities over time.

These simulations can reveal how the binding of HPUra induces conformational changes in the enzyme, potentially leading to an inactive state. Furthermore, MD simulations can be used to calculate the binding free energy, providing a more accurate estimation of the binding affinity than docking scores alone. By simulating the unbinding process, it is also possible to gain insights into the residence time of the inhibitor in the active site, a critical parameter for drug efficacy.

In Silico Approaches for De Novo Design of this compound-Derived Inhibitors

De novo drug design algorithms utilize computational methods to generate novel molecular structures with desired pharmacological properties. In the context of HPUra, these approaches can be used to design new derivatives with potentially improved affinity and selectivity for DNA polymerase III. These methods often start with a scaffold, such as the this compound core, and add functional groups or fragments in a way that optimizes interactions with the target's binding site.

Structure-based de novo design programs use the three-dimensional structure of the DNA polymerase III active site to build new molecules that are complementary in shape and chemical properties. Ligand-based approaches, on the other hand, use the known structure-activity relationships from a series of HPUra analogs to generate new chemical entities with similar favorable properties. The newly designed molecules can then be further evaluated using molecular docking, QSAR, and MD simulations before being selected for chemical synthesis and biological testing. This iterative process of computational design and experimental validation is a cornerstone of modern rational drug design.

Applications of Hydroxyphenylazouracil in Fundamental Biological Research

Hydroxyphenylazouracil as a Tool for Dissecting DNA Replication Fidelity Mechanisms

This compound is a selective inhibitor of DNA polymerase III (Pol III) in Gram-positive bacteria. nih.gov This specificity makes it an excellent tool for studying the fidelity of DNA replication, which is the cell's ability to accurately copy its genetic material. youtube.com Errors during replication can lead to mutations, some of which can be detrimental. youtube.com

The mechanism of HPUra's inhibitory action is key to its utility in this area of research. It does not directly bind to the DNA, but rather forms a ternary complex with the DNA polymerase III enzyme and the DNA template. nih.govannualreviews.org Specifically, the aryl group of HPUra binds to a unique receptor site on the Pol III enzyme, while its base-pairing domain forms hydrogen bonds with cytosine residues in the DNA template. nih.govpnas.org This effectively sequesters the enzyme, halting the elongation of the new DNA strand. nih.gov

By selectively inhibiting the primary replicative polymerase, researchers can investigate the roles of other DNA polymerases in the cell. researchgate.net Bacteria often possess multiple DNA polymerases, some of which are involved in DNA repair and can have lower fidelity (i.e., they are more prone to making errors). researchgate.net The use of HPUra allows for the study of these alternative polymerases and their contribution to both normal replication and mutagenic processes.

Furthermore, studies using HPUra have helped to elucidate the structure and function of the Pol III holoenzyme itself. The specific interaction between HPUra and the PolC subunit of Pol III has provided insights into the active site of the enzyme and the domains responsible for its processivity and fidelity. nih.govtandfonline.com

Table 1: Key Research Findings on HPUra and DNA Replication Fidelity

| Research Finding | Significance |

| HPUra selectively inhibits DNA Polymerase III in Gram-positive bacteria. nih.gov | Allows for the specific study of the primary replicative polymerase without affecting other cellular processes. nih.govpnas.org |

| HPUra forms a ternary complex with Pol III and the DNA template. nih.govannualreviews.org | Provides a detailed understanding of the mechanism of inhibition and the active site of the enzyme. |

| Inhibition by HPUra can be competitively antagonized by dGTP. pnas.org | Suggests that HPUra acts as a dGTP analogue, providing insights into the nucleotide binding site of Pol III. tandfonline.com |

| Use of HPUra helps to study the function of other DNA polymerases. researchgate.net | Enables the dissection of different DNA replication and repair pathways within the cell. |

Use in Studies of Bacterial Sporulation and Differentiation Processes

Bacterial sporulation is a complex developmental process that some bacteria undergo in response to nutrient limitation or other environmental stresses. plos.orgnih.gov It involves an asymmetric cell division and a highly regulated program of gene expression, culminating in the formation of a dormant and highly resistant endospore. micropspbgmu.ruresearchgate.net

HPUra has been instrumental in demonstrating the tight coupling between DNA replication and the initiation of sporulation. oup.com Studies in Bacillus subtilis have shown that inhibiting the final round of DNA replication with HPUra prevents the initiation of sporulation. oup.comnih.gov This inhibition occurs at an early stage, before the characteristic asymmetric septum formation. oup.com

These findings indicate that the completion of chromosome replication is a critical checkpoint for entry into the sporulation pathway. The cell must ensure that a complete copy of its genome is available to be packaged into the developing spore. HPUra allows researchers to precisely arrest DNA replication at different points in the cell cycle, enabling the investigation of the signaling pathways that link the replication status of the chromosome to the activation of sporulation-specific genes. nih.gov

The use of HPUra, in conjunction with genetic mutants, has helped to identify key regulatory proteins involved in this checkpoint control. oup.com For example, the inhibitory effect of HPUra on sporulation can be bypassed by mutations in genes like recA or spo0A, which are central regulators of the DNA damage response and sporulation initiation, respectively. oup.com

Table 2: HPUra in the Study of Bacterial Sporulation

| Experimental Observation | Implication for Sporulation |

| HPUra treatment inhibits the initiation of sporulation in B. subtilis. oup.com | The completion of DNA replication is a prerequisite for entering the sporulation pathway. |

| Inhibition occurs before the formation of the asymmetric septum. oup.com | The checkpoint linking DNA replication to sporulation acts early in the developmental process. |

| Mutations in recA or spo0A can overcome HPUra-induced inhibition. oup.com | Reveals the involvement of the DNA damage response and the master regulator of sporulation in this checkpoint. |

Employment in Investigating DNA Repair Pathways and SOS Response in Bacteria

The SOS response is a global regulatory network in bacteria that is activated in response to DNA damage or replication stress. nih.govnih.gov This response involves the coordinated expression of numerous genes involved in DNA repair, translesion synthesis, and cell cycle control. numberanalytics.comwikipedia.org

By inducing replication fork arrest, HPUra serves as a potent inducer of the SOS response. nih.govnih.gov When the replicative polymerase, Pol III, is stalled by HPUra, single-stranded DNA (ssDNA) accumulates. This ssDNA is bound by the RecA protein, which becomes activated and facilitates the autocatalytic cleavage of the LexA repressor. nih.gov The cleavage of LexA leads to the derepression of the SOS regulon, a set of genes under its control. nih.govwikipedia.org

The use of HPUra has been pivotal in identifying and characterizing the genes that are part of the SOS regulon. nih.gov By comparing the gene expression profiles of HPUra-treated and untreated cells, researchers have been able to identify genes that are specifically induced during the SOS response. These include genes for DNA repair enzymes, error-prone DNA polymerases (which can replicate past DNA lesions), and inhibitors of cell division. nih.govfrontiersin.org

Furthermore, HPUra has been used to study the interplay between different DNA repair pathways. For instance, in Streptococcus pneumoniae, which lacks a classical SOS system, HPUra-induced replication stress has been shown to stimulate the induction of competence, a state of natural transformability that allows the uptake of foreign DNA. nih.gov This suggests that arrested replication forks can act as a signal to trigger alternative DNA repair and genetic diversity mechanisms. nih.gov

Table 3: HPUra and the Bacterial SOS Response

| Application of HPUra | Key Insights Gained |

| Induction of the SOS response through replication fork arrest. nih.govnih.gov | Allows for the controlled activation and study of the SOS regulatory network. |

| Identification of SOS-regulated genes. nih.gov | Elucidation of the components of the DNA repair and damage tolerance machinery. |

| Investigation of alternative DNA damage responses. nih.gov | Revealed links between replication stress and the induction of competence in some bacteria. |

Contribution to Understanding Bacterial Physiology and Genetics

The ability of this compound to specifically and reversibly inhibit DNA replication has made it a valuable tool for a wide range of studies in bacterial physiology and genetics. nih.govpnas.orgufl.edu By temporarily halting DNA synthesis, researchers can investigate the consequences of this arrest on other cellular processes.

For example, HPUra has been used to study the coordination between DNA replication and cell division. nih.gov Experiments have shown that while a complete round of replication through the terminus region of the chromosome is not strictly essential for the formation of a division septum, the proper partitioning of the genetic material is a critical step. nih.gov

In the realm of bacterial genetics, HPUra has been employed to study plasmid replication and the mechanisms of horizontal gene transfer. researchgate.net Its selective action on the host chromosome's replication machinery can, in some contexts, allow for the study of phage or plasmid DNA synthesis that may rely on different polymerases. nih.govpnas.org

Moreover, the development of resistance to HPUra has itself been a subject of genetic study. Mutations in the polC gene, which encodes the target DNA polymerase III, can confer resistance to the drug. biorxiv.org The analysis of these mutations provides further insights into the structure-function relationship of the polymerase and the mechanism of HPUra's action. biorxiv.org

Future Research Directions and Unexplored Avenues

Development of Advanced Methodologies for Studying Hydroxyphenylazouracil-Target Interactions

A deeper understanding of the precise molecular interactions between this compound, its activated hydrazino form, and its target, DNA polymerase IIIC, is critical for rational drug design. While initial models have been proposed, future research will benefit from the application of cutting-edge biophysical and imaging techniques.

High-Resolution Structural Biology : The use of Cryogenic Electron Microscopy (Cryo-EM) can provide detailed snapshots of the polymerase-inhibitor complex in a near-native state. researchgate.net This would allow for a precise mapping of the binding pocket and the conformational changes induced by the inhibitor, surpassing the limitations of earlier models.

Advanced Binding Assays : Traditional methods like equilibrium dialysis can be supplemented with more modern techniques to study drug-protein binding. sigmaaldrich.commdpi.com Technologies such as Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC) can offer real-time kinetics and thermodynamic data of the binding event, providing a more dynamic picture of the interaction. Furthermore, developing nonradioactive, homogeneous enzyme assays that measure the production of pyrophosphate via bioluminescence offers a safer and more efficient method for screening and characterizing inhibitors like HPUra and its analogs. nih.gov

In Vivo Imaging : Super-resolution microscopy techniques, such as Photoactivated Localization Microscopy (PALM), enable the visualization and tracking of single protein molecules within live bacterial cells. umich.edu Applying these methods to study the replisome in the presence of HPUra can reveal the dynamic effects of the inhibitor on the entire DNA replication machinery in its native cellular environment. umich.edu

Computational Modeling : Molecular docking and molecular dynamics (MD) simulations serve as powerful computational tools to complement experimental data. nih.gov These models can predict the binding affinity and orientation of HPUra and its analogs within the active site of DNA polymerase IIIC, helping to elucidate the structural basis for its inhibitory action and guiding the synthesis of more potent derivatives.

Exploration of this compound Analogs as Chemical Probes for Diverse Biological Systems

The core structure of HPUra has proven to be a versatile scaffold for developing a range of inhibitors. researchgate.netnih.gov The evolution from HPUra to more potent 6-anilinouracils and N2-substituted guanine (B1146940) derivatives demonstrates the potential for chemical modification. researchgate.netnih.govresearchgate.net Future work should focus on developing these analogs into sophisticated chemical probes to explore diverse biological questions. mskcc.orgox.ac.uk

Chemical probes are small molecules designed to interrogate biological systems, often by incorporating reporter tags. mskcc.orgox.ac.uknih.gov The development of HPUra analogs could proceed in several directions:

Fluorescent Probes : By attaching a fluorescent dye to an HPUra analog, researchers can visualize the subcellular localization of the drug and its target protein using techniques like fluorescence microscopy and flow cytometry. mskcc.org

Biotinylated Probes : Linking biotin (B1667282) to an HPUra analog would enable the isolation and identification of its binding partners through affinity purification followed by mass spectrometry-based proteomic analysis. mskcc.org This could confirm its interaction with DNA polymerase IIIC in a complex cellular lysate and potentially identify off-target interactions.

Photo-affinity Probes : Incorporating a photoreactive group would allow for covalent cross-linking of the probe to its target upon UV irradiation, enabling the permanent labeling and subsequent identification of the binding site.

These chemical tools, derived from the HPUra scaffold, would be invaluable for studying DNA replication, identifying new drug targets, and understanding mechanisms of antibiotic resistance. mskcc.orgnih.gov

Integration of Multi-Omics Data to Comprehend Holistic Cellular Responses to this compound

While the primary target of HPUra is known, its broader impact on cellular physiology remains largely unexplored. A systems-level understanding can be achieved by integrating various "omics" datasets. nih.govfrontlinegenomics.com This approach promises to reveal the complex network of cellular changes that occur in response to treatment with the inhibitor. researchgate.net

Transcriptomics and Proteomics : Analyzing changes in messenger RNA (mRNA) and protein expression profiles after HPUra exposure can provide a comprehensive view of the cellular response. frontiersin.org This integrated analysis can identify upregulated DNA repair pathways, stress responses, and other compensatory mechanisms that bacteria employ to counteract the effects of DNA replication inhibition. nih.govnih.gov For instance, studies combining these approaches have successfully elucidated the mechanisms of action for other antimicrobial compounds. mdpi.com

Metabolomics : Examining the metabolic profile of bacteria treated with HPUra can uncover downstream effects on cellular metabolism resulting from the arrest of DNA synthesis.

Data Integration Frameworks : The complexity of multi-omics data requires sophisticated computational frameworks for analysis and interpretation. researchgate.net These tools help to integrate different data layers and build mechanistic hypotheses about the dynamic cellular response to a perturbation like HPUra treatment. researchgate.netnih.gov

By combining these high-throughput techniques, researchers can move beyond a single-target perspective to a holistic view, potentially identifying new vulnerabilities and synergistic drug targets. nih.gov

Theoretical Frameworks for Predicting Novel Biological Activities Beyond DNA Polymerase III Inhibition

The principle of polypharmacology suggests that a single drug molecule can interact with multiple targets, which can be beneficial for efficacy or lead to off-target effects. researchgate.net While HPUra is known for its selectivity for bacterial DNA polymerase IIIC, computational and theoretical models can be employed to predict potential secondary targets or novel activities. rsc.orgrsc.org

Machine Learning and AI : Deep learning and other machine learning algorithms can be trained on large datasets of known drug-target interactions to predict novel bioactivities for small molecules like HPUra. chemrxiv.orgbiorxiv.orgnih.gov These models analyze chemical structures and can identify features that suggest potential interactions with other proteins, including those in eukaryotic cells or other classes of bacteria. nih.gov

Quantitative Structure-Activity Relationship (QSAR) : QSAR models establish a mathematical relationship between the chemical structure of a compound and its biological activity. mdpi.com By building QSAR models for HPUra and its analogs against various targets, it may be possible to predict activity beyond DNA polymerase III inhibition and guide the design of molecules with new therapeutic applications.

Reverse Docking : This computational technique screens a library of protein structures to identify potential binding partners for a given small molecule. nih.gov Applying reverse docking to HPUra could uncover unexpected off-targets, providing insights into potential side effects or opportunities for drug repurposing. nih.gov

These predictive models offer a powerful, cost-effective way to generate new hypotheses and explore the full therapeutic potential of the HPUra chemical space, potentially identifying applications against other polymerases or nucleotide-binding proteins. nih.govmdpi.com

Q & A

Basic Research Questions

Q. What are the primary synthetic pathways for Hydroxyphenylazouracil, and how do reaction conditions influence yield and purity?

- Methodology : Optimize synthesis using stepwise azo coupling and subsequent uracil functionalization. Monitor reaction parameters (temperature, pH, catalyst) via HPLC and NMR for intermediate characterization. Safety protocols for handling azide precursors must align with OSHA skin/eye irritation guidelines (e.g., PPE requirements) .

- Data Interpretation : Compare yields under acidic vs. neutral conditions using ANOVA to identify statistically significant variations.

Q. How should researchers characterize this compound’s physicochemical properties for reproducibility?

- Methodology : Conduct UV-Vis spectroscopy (λmax determination), mass spectrometry (molecular ion validation), and X-ray crystallography (structural elucidation). Cross-reference with public domain databases (e.g., FDA-substance definitions) to avoid nomenclature conflicts .

- Validation : Ensure inter-laboratory reproducibility by adhering to ISO8601 date formats and standardized units in lab reports .

Advanced Research Questions

Q. How can researchers resolve contradictions in this compound’s reported bioactivity across studies?

- Methodology : Apply the FINER criteria to evaluate study feasibility and relevance. Scrutinize confounding variables (e.g., cell line specificity, dosage regimes) using meta-analysis frameworks. For in vitro studies, validate assay conditions (e.g., pH stability of the compound) .

- Case Example : If conflicting cytotoxicity data arise, re-test under controlled hypoxia vs. normoxia to isolate environmental effects .

Q. What experimental designs are optimal for investigating this compound’s mechanism of action in enzymatic inhibition?

- Methodology : Use kinetic assays (Michaelis-Menten plots) with purified enzymes. Include positive/negative controls (e.g., Propylthiouracil as a comparator) and blinded data analysis to reduce bias .

- Troubleshooting : Address solubility issues via co-solvents (e.g., DMSO concentrations ≤0.1%) and validate with dynamic light scattering (DLS) .

Q. How should ethical and logistical challenges in human trials involving this compound derivatives be addressed?

- Methodology : Align recruitment criteria with ICH-GCP guidelines, ensuring informed consent and demographic diversity. Use structured case report forms (CRFs) with predefined fields (e.g., ND/NK for missing data) to enhance traceability .

- Risk Mitigation : Pre-screen participants for genetic polymorphisms affecting drug metabolism, leveraging biomarker panels (e.g., p-Hydroxyphenyllactic acid associations) .

Methodological Frameworks

- For Data Contradictions : Apply PICO (Population, Intervention, Comparison, Outcome) to isolate variables. For example, compare this compound’s efficacy in in vivo tumor models vs. 5-Fluorouracil .

- For Peer Review Preparation : Use journal-specific graphical abstracts (≤3 chemical structures) and avoid overloading tables with redundant data .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.